J Acid urea

概要

説明

AMI-1 (遊離酸) は、タンパク質アルギニンN-メチルトランスフェラーゼ (PRMT) の強力な、細胞透過性で可逆的な阻害剤です。 PRMT1 と酵母 Hmt1p を阻害し、エストロゲンおよびアンドロゲン応答性エレメントからの核レセプター調節転写を調節することにより、潜在的な抗癌活性があると示されています .

準備方法

合成ルートと反応条件

AMI-1 (遊離酸) は、さまざまな化学ルートを通じて合成できます。 一般的な方法の1つは、DMSO、PEG300、Tween 80、および ddH2O を混合することにより、in vivo 式を調製することです . 産業生産のための特定の合成ルートと反応条件は、パブリックドメインでは容易には入手できません。

化学反応の分析

反応の種類

AMI-1 (遊離酸) は、次を含むいくつかの種類の化学反応を起こします。

メチル化反応の阻害: PRMT によって行われる in vitro メチル化反応を阻害します.

ペプチド基質結合の阻害: ペプチド基質結合を阻害することにより阻害効果を発揮します.

一般的な試薬と条件

この化合物は、通常、調製のために DMSO、PEG300、および Tween 80 などの試薬と組み合わせて使用されます .

形成される主要な生成物

これらの反応から形成される主要な生成物には、阻害された PRMT と細胞タンパク質のメチル化の減少が含まれます .

科学研究への応用

AMI-1 (遊離酸) は、科学研究に幅広い応用範囲を持っています。

科学的研究の応用

J-acid urea is a chemical compound with several applications, primarily in the preparation of azo dyes, but also in other fields such as medicine and energy production. J-acid urea is typically produced by reacting 7-amino-4-hydroxynaphthalene-2-sulfonic acid with urea at temperatures between 100° to 140° C and pressures ranging from atmospheric to 10 bar, using solvents like water or C1-C4 alkanols .

Azo Dye Production

J-acid urea is a valuable intermediate in the synthesis of azo dyes because it acts as a coupling component .

Medical Applications

Urea and its derivatives are increasingly important in medicinal chemistry and drug design . A urea/lactic acid-based cream has shown promise in treating hand-foot syndrome (HFS) in patients undergoing chemotherapy, with some studies reporting resolution of symptoms and the ability to complete chemotherapy without interruption .

A study involving patients with advanced breast cancer on capecitabine found that a urea/lactic acid cream helped resolve HFS symptoms in 2 to 3 days, allowing them to continue chemotherapy. The cream was also beneficial for prophylaxis, with no reported adverse effects .

Agriculture

Humic acid urea is used to enhance nitrogen utilization efficiency and reduce nitrogen losses in fertilizer applications . Humic acid urea has been shown to reduce nitrogen losses through leaching, ammonia volatilization, and N2O emission .

Compared to urea alone, humic acid urea reduced cumulative nitrogen leaching by 8.89% and ammonia volatilization by 22.96% over 15 days . Additionally, it lowered cumulative N2O emissions by 22.13% over 35 days .

Energy Production

Urea is being explored for hydrogen fuel production through electrolysis and in urea fuel cells. It can be used to sequester urea from wastewater, promoting sustainability in ecological systems. The urea oxidation reaction (UOR) is particularly emphasized for its applications in energy and environmental fields.

Other Applications

Urea is utilized in various other applications, including:

- Soil Acidification Studies: Used to study the effects of increased acid inputs on cation leaching in soils.

- Carbon Dot Production: Serves as a precursor in creating fluorescent carbon dots for various applications .

- Nitrogen Metabolism Studies: Used to study the effect of urea on nitrogen metabolism and membrane lipid peroxidation in plants .

- Controlled Release Fertilizers: Bio-based polyurethanes containing urea are being developed as slow-release fertilizers to improve nutrient utilization and prevent environmental pollution .

作用機序

AMI-1 (遊離酸) は、ペプチド基質結合を阻害することにより PRMT を阻害します。 AdoMet 結合部位と競合することなく、アルギニンメチルトランスフェラーゼ活性を特異的に阻害します . この阻害は、細胞内のアルギニンのメチル化を阻止し、核レセプター調節転写を調節します .

類似化合物の比較

類似化合物

SGC2085: 強力で選択的なコアクチベーター関連アルギニンメチルトランスフェラーゼ 1 (CARM1) 阻害剤.

PF-06821497: 腫瘍増殖阻害効果が顕著な EZH2 の選択的阻害剤.

VTP50469: Menin-MLL 相互作用の非常に選択的で経口活性のある阻害剤.

独自性

AMI-1 (遊離酸) は、タイプ I とタイプ II PRMT の両方を阻害する能力があり、リシンメチルトランスフェラーゼ活性を影響を与えることなく、アルギニンメチルトランスフェラーゼ活性を特異的に標的とするため、ユニークです . この特異性により、研究や治療用途において貴重なツールとなっています。

類似化合物との比較

Similar Compounds

SGC2085: A potent and selective coactivator associated arginine methyltransferase 1 (CARM1) inhibitor.

PF-06821497: A selective inhibitor of EZH2 with significant tumor growth inhibition.

VTP50469: A highly selective and orally active inhibitor of Menin-MLL interaction.

Uniqueness

AMI-1 (free acid) is unique due to its ability to inhibit both type I and type II PRMTs, specifically targeting arginine methyltransferase activity without affecting lysine methyltransferase activity . This specificity makes it a valuable tool in research and therapeutic applications.

生物活性

J Acid urea, chemically represented as C21H16N2O9S2, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antiproliferative effects against cancer cells, and its role in treating specific medical conditions.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a urea moiety, which is essential for its biological activity. The presence of the sulfonyl group and aromatic rings contributes to its pharmacological properties. The compound's molecular formula is indicative of its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A systematic evaluation of novel sulfonyl urea derivatives demonstrated significant antibacterial and antifungal activities. Notably, derivatives such as 7g, 7j, 7l, and 7o exhibited superior activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 7g | E. coli | 85 |

| 7j | Staphylococcus aureus | 78 |

| 7l | Klebsiella pneumoniae | 82 |

| 7o | Pseudomonas aeruginosa | 75 |

Molecular docking studies further elucidated the binding interactions between these derivatives and key bacterial enzymes, suggesting a mechanism for their antimicrobial efficacy .

Antiproliferative Effects

This compound has also been investigated for its antiproliferative effects against cancer cell lines. A study evaluated various derivatives for their activity against colorectal cancer cell lines (HCT116, SW480) and found that certain derivatives exhibited enhanced antiproliferative activity compared to standard treatments like cisplatin .

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 14 | HCT116 | 9.8 |

| Derivative 13 | SW480 | 12.0 |

| Derivative 12 | Caco-2 | 41.0 |

The mechanism of action was linked to cell cycle arrest at the G0/G1 phase, primarily through the downregulation of cyclin-dependent kinases (CDK4 and CDK6) . This suggests that this compound derivatives could be promising candidates for further development in cancer therapy.

Clinical Applications

In addition to its antimicrobial and antiproliferative properties, this compound has been explored in clinical contexts such as the treatment of the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). A systematic review indicated that urea treatment effectively increased serum sodium levels in patients with SIADH, demonstrating a mean increase of approximately 9.6 mmol/L . The treatment was generally well-tolerated, with minimal adverse effects reported.

Table 3: Efficacy of Urea in SIADH Treatment

| Study Type | Number of Patients | Mean Serum Sodium Increase (mmol/L) |

|---|---|---|

| Case Reports | Various | 9.6 |

| Randomized Trials | Limited | Not available |

特性

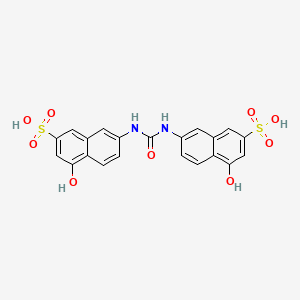

IUPAC Name |

4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGISRHGYLRXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059642 | |

| Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-47-4 | |

| Record name | 7,7′-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea J Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J Acid urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | J Acid urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | J Urea Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJN9485J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。